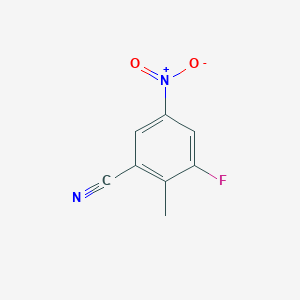

3-Fluoro-2-methyl-5-nitrobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2O2 |

|---|---|

Molecular Weight |

180.14 g/mol |

IUPAC Name |

3-fluoro-2-methyl-5-nitrobenzonitrile |

InChI |

InChI=1S/C8H5FN2O2/c1-5-6(4-10)2-7(11(12)13)3-8(5)9/h2-3H,1H3 |

InChI Key |

MNTICKBGBYKLJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1F)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 2 Methyl 5 Nitrobenzonitrile

Conventional Synthetic Routes and Precursors

Traditional methods for the synthesis of 3-fluoro-2-methyl-5-nitrobenzonitrile often rely on a series of well-established reactions to introduce and manipulate the necessary functional groups on a benzene (B151609) ring. These multi-step sequences require careful planning to ensure the correct regiochemistry of the final product.

Strategies Involving Nitration of Substituted Toluene (B28343)/Benzonitrile (B105546) Precursors

A common and direct approach to introducing the nitro group is through electrophilic aromatic substitution, specifically nitration. This typically involves treating a substituted toluene or benzonitrile precursor with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

For instance, the nitration of a precursor like 2-fluoro-6-methylbenzonitrile (B188161) can be a potential route. chemimpex.comscbt.comsigmaaldrich.com However, the directing effects of the existing substituents (fluoro and methyl groups) must be carefully considered to achieve the desired 5-nitro isomer. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This can lead to the formation of multiple isomers, necessitating purification to isolate the target compound.

Similarly, starting with a substituted toluene, such as 3-fluoro-2-methyltoluene, and performing a nitration reaction would be another plausible pathway. The subsequent conversion of a functional group to the nitrile would then be required. The use of solid acid catalysts in nitration reactions of fluorotoluenes has been explored to improve regioselectivity and yield under milder conditions. rsc.org

A patent describes the nitration of 5-fluoro-2-methylbenzoic acid using fuming nitric acid and oleum (B3057394), which results in the formation of 5-fluoro-2-methyl-3-nitrobenzoic acid. google.com While this is not the direct synthesis of the nitrile, it highlights a nitration strategy on a related substituted toluene derivative.

Introduction of Fluorine via Halogenation or Fluorination Reactions

The introduction of the fluorine atom onto the aromatic ring is a critical step in the synthesis. One common method is through a halogen exchange reaction, often referred to as a Halex reaction. This involves the displacement of a different halogen, typically chlorine or bromine, with fluoride (B91410) using a fluoride salt like potassium fluoride (KF). For example, a precursor such as 3-chloro-2-methyl-5-nitrobenzonitrile could potentially be converted to the desired fluoro-compound. The efficiency of this reaction is often enhanced in polar aprotic solvents.

Another approach is direct fluorination, although this can be less selective and require specialized and often hazardous reagents. sustech.edu.cn A more controlled method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, formed from the corresponding aniline (B41778). For example, starting from 3-amino-2-methyl-5-nitrobenzonitrile, diazotization followed by treatment with a fluoride source could yield the target molecule.

Installation and Manipulation of the Cyano (Nitrile) Group

The cyano group is a key functionality of the target molecule. A classic method for its introduction is the Sandmeyer reaction. This involves the diazotization of an amino group, such as in 5-fluoro-2-methyl-3-nitroaniline (B61924), nih.gov followed by treatment with a copper(I) cyanide salt.

Another powerful method for introducing the nitrile group is through palladium-catalyzed cyanation of an aryl halide or triflate. For example, a precursor like 3-fluoro-5-nitro-2-bromotoluene could be subjected to cyanation using a cyanide source like zinc cyanide in the presence of a palladium catalyst. A similar transformation is documented for the synthesis of 2-amino-5-fluoro-3-nitrobenzonitrile (B8800189) from 2-bromo-4-fluoro-6-nitroaniline (B82889) and zinc cyanide using a palladium catalyst. chemicalbook.com

Methyl Group Functionalization in Precursor Synthesis

The methyl group is often present in the starting material and can influence the reactivity and regioselectivity of subsequent reactions. In some synthetic strategies, the methyl group itself can be introduced or functionalized. For example, a precursor could be a substituted xylene which is then selectively oxidized or otherwise modified. More commonly, a commercially available substituted toluene derivative serves as the starting point for the synthesis.

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry has seen a surge in the development of more efficient and selective methods, particularly those employing transition-metal catalysis. These approaches can offer milder reaction conditions, higher yields, and greater functional group tolerance compared to conventional methods.

Transition-Metal-Catalyzed Transformations for Benzonitrile Scaffolds

Transition-metal catalysis plays a pivotal role in the construction of complex aromatic molecules. chemscene.com As mentioned previously, palladium-catalyzed cyanation is a highly effective method for introducing the nitrile group. acs.org These reactions are often tolerant of various functional groups, which is advantageous when dealing with a multi-substituted compound like this compound.

Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to build the aromatic scaffold itself before the introduction of the nitrile group. For instance, a suitably functionalized boronic acid or organotin reagent could be coupled with an appropriate aromatic halide to construct the core structure. The development of transition-metal-catalyzed methods for the synthesis of substituted benzonitriles continues to be an active area of research, offering new and potentially more streamlined routes to compounds like this compound. nih.gov

Microwave-Assisted Synthetic Protocols for Fluorinated Aromatics

Microwave-assisted synthesis has become a significant technique in organic chemistry, offering substantial improvements over conventional heating methods. nih.govyoutube.com This technology facilitates efficient, homogeneous heating of the reaction bulk, which can lead to shorter reaction times, higher yields, and reduced side reactions. nih.gov The application of microwave energy is particularly advantageous in the synthesis of fluorinated aromatic compounds, including various benzonitriles. nih.gov

Microwave irradiation has been effectively used to accelerate nucleophilic aromatic substitution (SNAr) reactions. youtube.comcem.com For instance, the synthesis of radiolabeled compounds with short-lived radionuclides, which often require rapid preparation, benefits greatly from microwave heating, showing significantly higher radiochemical yields compared to traditional methods. cem.com In the context of fluorinated benzonitriles, microwave-induced nucleophilic substitution has been developed as a fast and efficient labeling method. nih.gov Studies on meta-halobenzonitrile derivatives have demonstrated that microwave-assisted reactions can be completed in under three minutes. nih.gov

The choice of solvent influences the reaction, with DMSO often being favored for less reactive substrates. nih.gov Research comparing different leaving groups in aromatic nucleophilic substitution reveals the reactivity order to be F >> Br > Cl >>> I, which is contrary to aliphatic substitution. nih.govresearchgate.net This high reactivity of fluorine as a leaving group is attributed to its strong negative inductive effect, which stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com The use of microwave irradiation in these transformations has been shown to more than double the yields in many cases when compared to conventional heating. cem.com

| Precursor | Leaving Group | Method | Reaction Time | Radiochemical Yield (%) |

|---|---|---|---|---|

| meta-Fluorobenzonitrile | -F | Microwave | < 3 min | 64% |

| meta-Chlorobenzonitrile | -Cl | Microwave | < 3 min | 9% |

| meta-Bromobenzonitrile | -Br | Microwave | < 3 min | 13% |

| Nitrobenzene derivative | -NO₂ | Conventional | - | 40% |

| Nitrobenzene derivative | -NO₂ | Microwave | < 70 min (full process) | 65% |

¹Data synthesized from studies on microwave-induced nucleophilic aromatic substitution. cem.comnih.govresearchgate.net

Chemo- and Regioselective Synthesis of this compound

The synthesis of specifically substituted aromatic compounds like this compound requires precise control over the introduction of functional groups to achieve high chemo- and regioselectivity. A highly effective strategy for its preparation involves the regioselective nitration of a suitable precursor.

A plausible and selective synthetic route is the direct nitration of 3-fluoro-2-methylbenzonitrile (B64138). The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring. In the case of 3-fluoro-2-methylbenzonitrile, the substituents are a fluorine atom at C3, a methyl group at C2, and a nitrile group at C1. The methyl group and the fluorine atom are both ortho, para-directing activators, while the nitrile group is a meta-directing deactivator.

The directing effects converge to strongly favor the substitution at the C5 position:

The nitrile group (-CN) at C1 directs incoming electrophiles to the meta positions, C3 and C5.

The methyl group (-CH₃) at C2 directs to its ortho position (C3) and para position (C5).

The fluorine atom (-F) at C3 directs to its ortho position (C2, C4) and para position (C6).

The C5 position is meta to the deactivating nitrile group and para to the activating methyl group, making it the most electronically favorable site for nitration. This convergence of directing effects allows for a highly regioselective reaction, minimizing the formation of other isomers. frontiersin.org This approach is supported by similar syntheses where the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of fuming nitric acid and oleum was found to produce 5-fluoro-2-methyl-3-nitrobenzoic acid with high yield and purity, demonstrating the feasibility of selective nitration on this substituted scaffold. google.com

Another established method for synthesizing benzonitriles is the Sandmeyer reaction, which involves the conversion of an aryl amine to a nitrile via a diazonium salt intermediate using a copper(I) cyanide catalyst. nih.govwikipedia.orglscollege.ac.in In principle, this compound could be synthesized from 5-fluoro-2-methyl-3-nitroaniline through diazotization followed by a Sandmeyer cyanation. rsc.orgorganic-chemistry.orgnih.gov However, the direct nitration of 3-fluoro-2-methylbenzonitrile represents a more atom- and step-economical approach.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| 3-Fluoro-2-methylbenzonitrile | HNO₃ / H₂SO₄ (or Oleum) | This compound | Electrophilic Aromatic Substitution (Nitration) |

Reactivity and Reaction Mechanisms of 3 Fluoro 2 Methyl 5 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the benzene (B151609) ring in 3-Fluoro-2-methyl-5-nitrobenzonitrile, a consequence of the strong electron-withdrawing effects of the nitro and nitrile groups, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a cornerstone of its chemistry, with the fluorine atom serving as a facile leaving group.

Mechanistic Studies of Fluorine Displacement in SNAr

While specific mechanistic studies exclusively on this compound are not extensively documented in the reviewed literature, the mechanism of fluorine displacement in analogous fluoro-nitroaromatic compounds is well-established and proceeds via a two-step addition-elimination pathway. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This rate-determining step leads to the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. researchgate.net The negative charge of this intermediate is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitro and nitrile groups. Subsequently, the fluorine atom is expelled as a fluoride (B91410) ion, restoring the aromaticity of the ring and yielding the substituted product. The high electronegativity of fluorine makes it a good leaving group in this context, contributing to the facility of the substitution.

Influence of Nitro and Nitrile Substituents on SNAr Pathways

The regiochemistry and rate of SNAr reactions on the benzonitrile (B105546) ring are profoundly influenced by the electronic effects of the nitro and nitrile substituents. Both groups are potent electron-withdrawing moieties, acting through a combination of negative inductive (-I) and negative mesomeric (-M) effects. This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack.

The nitro and nitrile groups, situated meta and para to the fluorine leaving group respectively, play a pivotal role in stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction. Their ability to delocalize the negative charge through resonance significantly lowers the activation energy of the reaction, thereby accelerating the rate of nucleophilic substitution. The ortho-methyl group, while being a weak electron-donating group, can exert a minor steric effect, potentially influencing the approach of the nucleophile. researchgate.netutexas.edu

Reactivity with Various Nucleophiles (e.g., amines, thiols)

The activated nature of this compound allows for its reaction with a diverse array of nucleophiles. Studies on analogous compounds, such as 2-fluoro-5-nitrobenzonitrile (B100134), demonstrate that the fluorine atom can be readily displaced by various nucleophiles. For instance, reactions with amines, thiols, and alkoxides proceed under appropriate conditions to furnish the corresponding substituted benzonitriles.

The reaction of 2-fluoro-5-nitrobenzonitrile with methyl thioglycolate, for example, leads to the synthesis of anti-tumor benzothiophene (B83047) derivatives in high yield. ossila.com This highlights the utility of SNAr reactions in the construction of more complex, biologically active molecules. Similarly, reactions with various amines and thiols are expected to proceed efficiently, providing a versatile platform for the introduction of a wide range of functional groups at the 3-position of the benzonitrile core.

Electrophilic Aromatic Substitution Reactions

In stark contrast to its high reactivity in SNAr reactions, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The powerful electron-withdrawing nature of the nitro and nitrile groups significantly reduces the electron density of the π-system, making the ring less nucleophilic and thus less susceptible to attack by electrophiles.

Should an electrophilic substitution reaction be forced to occur under harsh conditions, the directing effects of the existing substituents would govern the position of the incoming electrophile. The nitro and nitrile groups are meta-directing deactivators, while the methyl group is an ortho, para-directing activator and the fluorine atom is an ortho, para-directing deactivator. In this complex scenario, the directing effects would be competitive. However, given the strong deactivating nature of the nitro and nitrile groups, electrophilic substitution is not a synthetically favorable pathway for this molecule.

Reductive Transformations of the Nitro Group

The nitro group of this compound represents a key functional handle for further molecular elaboration, primarily through its reduction to an amino group.

Chemoselective Reduction to Amino Derivatives

The selective reduction of the nitro group in the presence of other reducible functionalities, such as the nitrile group and the carbon-fluorine bond, is a critical transformation. Several methods have been developed for the chemoselective reduction of aromatic nitro compounds.

One common and effective method involves the use of tin(II) chloride (SnCl₂) in an acidic medium. This reagent is known to selectively reduce nitro groups to amines while leaving other functional groups like nitriles and halogens intact. Another approach is catalytic hydrogenation using specific catalysts such as palladium on carbon (Pd/C) under controlled conditions. More modern, metal-free methods have also been developed, such as the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which can efficiently reduce aromatic nitro compounds to the corresponding anilines. beilstein-journals.orgd-nb.info The resulting 5-amino-3-fluoro-2-methylbenzonitrile is a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

| Reaction Type | Reagents and Conditions | Expected Product |

| Nucleophilic Aromatic Substitution | ||

| With Amines (e.g., R-NH₂) | Base, Solvent (e.g., DMF) | 3-(Alkylamino)-2-methyl-5-nitrobenzonitrile |

| With Thiols (e.g., R-SH) | Base, Solvent (e.g., DMF) | 3-(Alkylthio)-2-methyl-5-nitrobenzonitrile |

| Electrophilic Aromatic Substitution | Harsh conditions (e.g., strong acid, high temp.) | Complex mixture of products, generally disfavored |

| Nitro Group Reduction | ||

| Chemoselective Reduction | SnCl₂/HCl or H₂/Pd-C or HSiCl₃/Tertiary Amine | 5-Amino-3-fluoro-2-methylbenzonitrile |

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important moieties, including carboxylic acids, amides, and amines.

The hydrolysis of a nitrile to a carboxylic acid is a common and important transformation. In a patent describing the synthesis of a related compound, 2-methyl-3-fluoro-6-nitrobenzoic acid, the precursor 2-methyl-3-fluoro-6-nitrobenzonitrile was hydrolyzed using 80% sulfuric acid at 90°C for 18 hours. patsnap.com This demonstrates that under strong acidic conditions, the nitrile group in a structurally similar fluoronitrotoluene can be effectively converted to a carboxylic acid.

While this specific study was not on this compound, it is chemically reasonable to expect that a similar transformation could be achieved. The reaction would likely proceed through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

| Reactant | Reagents | Product | Reference |

| 2-methyl-3-fluoro-6-nitrobenzonitrile | 80% H₂SO₄, 90°C, 18h | 2-methyl-3-fluoro-6-nitrobenzoic acid | patsnap.com |

Table 1: Hydrolysis of a Nitrile Group in a Related Compound

The direct conversion to an amide can often be achieved under more controlled conditions, for instance, by using partial hydrolysis with acid or base, or by employing specific catalysts. However, detailed research findings for the derivatization of this compound to the corresponding amide are not prominently featured in the available literature.

The reduction of the nitrile group to a primary amine is another key transformation that provides access to a different class of compounds. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (often under more forcing conditions than nitro group reduction), and other hydride reagents.

A critical aspect of this transformation in the context of this compound would be the chemoselectivity, particularly with respect to the nitro group. The choice of reducing agent and reaction conditions would determine whether the nitrile, the nitro group, or both are reduced.

Despite the importance of this transformation, specific studies detailing the reduction of the nitrile group in this compound to the corresponding amine are not well-documented in the scientific literature.

Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring can also be a site for various chemical transformations.

The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a powerful synthetic tool. A Chinese patent describes the oxidation of 2-fluoro-3-nitrotoluene (B1317587) to 2-fluoro-3-nitrobenzoic acid using an oxidant such as potassium permanganate, sodium dichromate, or potassium dichromate in a solvent mixture at 15-30°C for 1-5 hours. google.com

This indicates that the methyl group in a related fluoronitrotoluene is susceptible to oxidation. It is plausible that the methyl group of this compound could be similarly oxidized to the corresponding carboxylic acid. The strong electron-withdrawing nature of the nitro and nitrile groups might influence the reactivity of the methyl group.

| Reactant | Reagents | Product | Reference |

| 2-fluoro-3-nitrotoluene | KMnO₄, Na₂Cr₂O₇, or K₂Cr₂O₇ | 2-fluoro-3-nitrobenzoic acid | google.com |

Table 2: Oxidation of a Methyl Group in a Related Compound

The partial oxidation of the methyl group to an aldehyde is generally more challenging to achieve as the aldehyde is often more susceptible to oxidation than the starting methyl group. This typically requires specialized and milder oxidizing agents. There is no specific information available on the oxidation of the methyl group of this compound to the corresponding aldehyde.

Beyond oxidation, the methyl group could potentially be functionalized through other mechanisms. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation could introduce a bromine atom, which can then be further transformed.

Alternatively, the generation of a benzylic anion by a strong base could open up possibilities for alkylation or other reactions. The acidity of the benzylic protons would be influenced by the electronic effects of the substituents on the aromatic ring.

However, there is a lack of specific published research on the functionalization of the methyl group of this compound via either radical or anionic pathways.

Cross-Coupling and Annulation Reactions

The presence of both a fluorine atom and a nitro group on the aromatic ring of this compound offers multiple sites for cross-coupling reactions. The electron-deficient nature of the ring, enhanced by the nitro and nitrile substituents, activates the C-F bond towards nucleophilic aromatic substitution and palladium-catalyzed coupling processes.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the fluorine atom, situated ortho to the methyl group and meta to the nitro group, can serve as a leaving group in various coupling reactions. The electron-withdrawing nitro group plays a crucial role in activating the C-F bond, facilitating its cleavage in the catalytic cycle.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous electron-deficient aryl fluorides. For instance, palladium-catalyzed cross-coupling reactions of other fluoro-nitro-substituted aromatic compounds, such as 4-fluoro-3-nitrobenzonitrile, have been shown to undergo Suzuki and Stille couplings. In these reactions, a palladium(0) catalyst, often supported by phosphine (B1218219) ligands, oxidatively adds to the C-F bond. The resulting arylpalladium(II) complex then undergoes transmetalation with a suitable organometallic reagent (e.g., a boronic acid in Suzuki coupling or an organotin reagent in Stille coupling), followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The general mechanism for a Suzuki coupling involving an electron-deficient aryl fluoride is depicted below:

Table 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling of an Aryl Fluoride

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the Ar-F bond of the electron-deficient aryl fluoride to form an Ar-Pd(II)-F complex. |

| Transmetalation | The organoboron compound (R-B(OR')₂) reacts with the Ar-Pd(II)-F complex, typically in the presence of a base, to transfer the organic group (R) to the palladium center, forming an Ar-Pd(II)-R complex and displacing the fluoride. |

| Reductive Elimination | The Ar-Pd(II)-R complex undergoes reductive elimination to form the new C-C bond (Ar-R) and regenerate the Pd(0) catalyst. |

Similarly, Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, could potentially be applied to this compound. This would involve the coupling of an amine with the aryl fluoride, proceeding through a similar catalytic cycle. The choice of palladium precursor, ligand, and base is critical for achieving high efficiency and selectivity in these transformations.

In some cases, the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions, a process known as denitrative coupling. nih.govresearchgate.net This type of reaction typically requires specific catalyst systems, often employing bulky electron-rich phosphine ligands, to facilitate the challenging oxidative addition of the C-NO₂ bond to the palladium center. nih.gov

The multiple functional groups of this compound make it a valuable precursor for the synthesis of various heterocyclic and polycyclic compounds through cyclization and annulation reactions. These reactions often proceed via an initial nucleophilic substitution of the activated fluorine atom, followed by an intramolecular reaction involving one of the other functional groups.

For example, the reaction of a related compound, 2-fluoro-5-nitrobenzonitrile, with a nucleophile can lead to the formation of fused ring systems. The initial substitution of the fluorine atom introduces a side chain that can then react with either the nitrile or the nitro group (or a reduced form of the nitro group) to form a new ring.

A documented example involving a similar substrate is the synthesis of benzothiophene derivatives. The reaction of 2-fluoro-5-nitrobenzonitrile with methyl thioglycolate leads to the formation of ethyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate. ossila.comsigmaaldrich.com This transformation likely proceeds through an initial nucleophilic aromatic substitution of the fluorine by the sulfur nucleophile, followed by an intramolecular cyclization and subsequent rearrangement.

Table 2: Plausible Reaction Pathway for Heterocycle Synthesis from a Fluoro-Nitrobenzonitrile Derivative

| Step | Description | Intermediate/Product |

| Nucleophilic Aromatic Substitution | The thiolate nucleophile attacks the carbon bearing the fluorine atom, leading to the displacement of the fluoride ion. | An aryl thioether intermediate. |

| Intramolecular Cyclization | The newly introduced side chain undergoes an intramolecular reaction, likely involving the nitrile group, to form a five-membered ring. | A fused heterocyclic system. |

| Tautomerization/Rearrangement | The initial cyclization product may undergo tautomerization or other rearrangements to yield the final stable aromatic heterocycle. | The substituted benzothiophene product. |

Furthermore, the nitro group can be reduced to an amino group, which can then participate in various cyclization reactions. For instance, reduction of the nitro group in a derivative of this compound would yield an aniline (B41778) derivative. This amino group can then react with an adjacent functional group, either pre-existing or introduced, to construct a new heterocyclic ring. Annulation reactions, which involve the formation of a new ring onto an existing one, are also plausible. For example, a [3+2] annulation could occur between a derivative of this compound and a suitable three-atom component to construct a five-membered heterocyclic ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 2 Methyl 5 Nitrobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Fluoro-2-methyl-5-nitrobenzonitrile, a combination of 1H, 13C, and 19F NMR, along with two-dimensional techniques, provides a comprehensive picture of its atomic connectivity and chemical environment.

Proton (1H) NMR Chemical Shift Analysis and Coupling Constants

The 1H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine, nitro, and nitrile substituents. The nitro group, being a strong electron-withdrawing group, will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm). The fluorine atom and the nitrile group also exert electron-withdrawing effects, further influencing the chemical shifts.

The methyl group protons will appear as a singlet, with a chemical shift typical for a methyl group attached to an aromatic ring, likely in the range of 2.0-2.6 ppm. The two aromatic protons will likely appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom. The coupling constants (J-values) between the aromatic protons will provide information about their relative positions on the benzene (B151609) ring.

Table 1: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH3 | 2.4 - 2.6 | s | - |

| Ar-H (position 4) | 8.0 - 8.4 | d or dd | 4JHH, 4JHF |

| Ar-H (position 6) | 8.2 - 8.6 | d or dd | 4JHH, 3JHF |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Carbon-13 (13C) NMR Chemical Shift Assignments and Quaternary Carbons

The 13C NMR spectrum provides information about all the carbon atoms in the molecule, including the quaternary carbons which are not observed in the 1H NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbon atoms attached to the electron-withdrawing nitro and fluoro groups will be significantly deshielded. The carbon attached to the fluorine atom will also exhibit a large one-bond coupling constant (1JCF). The quaternary carbons, including the one bearing the methyl group and the one bearing the nitrile group, can be identified by their lack of signal in a DEPT-135 experiment.

Based on data for similar compounds like methyl 5-fluoro-2-methyl-3-nitrobenzoate, the aromatic carbons are expected to resonate in the region of 120-150 ppm. chemicalbook.com The carbon attached to the nitro group would be one of the most downfield signals in the aromatic region.

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (in 1H-decoupled spectrum) |

| CH3 | 15 - 25 | q |

| C-CN | 100 - 110 | s |

| C-F | 155 - 165 (d, 1JCF ≈ 250 Hz) | s |

| C-CH3 | 130 - 140 | s |

| C-NO2 | 145 - 155 | s |

| C-H (position 4) | 120 - 130 | d |

| C-H (position 6) | 125 - 135 | d |

| C≡N | 115 - 125 | s |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Fluorine-19 (19F) NMR Chemical Shift and Fluorine-Proton/Carbon Coupling

19F NMR is a powerful technique for fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. The chemical shift of the fluorine atom in this compound will be influenced by the electronic environment on the aromatic ring. The presence of the ortho-methyl group and the para-nitro group will affect the electron density around the fluorine atom. The chemical shift is typically reported relative to a standard such as CFCl3.

Furthermore, the 19F nucleus will couple with nearby protons and carbon atoms, providing valuable structural information. The magnitude of the fluorine-proton (nJHF) and fluorine-carbon (nJCF) coupling constants depends on the number of bonds separating the coupled nuclei and their spatial relationship. These couplings can be observed in both the 1H and 13C NMR spectra, as well as in the 19F NMR spectrum.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity

2D NMR experiments are instrumental in unambiguously assigning the 1H and 13C NMR signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the two aromatic protons, confirming their through-bond connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would allow for the direct assignment of the protonated aromatic carbons by correlating their signals in the 1H and 13C spectra. The methyl protons would correlate with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, the methyl protons would show correlations to the C-2, C-3, and C-4 carbons. The aromatic protons would show correlations to neighboring carbons, including the quaternary carbons, helping to piece together the entire carbon skeleton.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characterization of Nitrile and Nitro Group Vibrational Modes

The nitrile (C≡N) and nitro (NO2) groups in this compound have strong and characteristic vibrational modes that are readily identifiable in the IR and Raman spectra.

Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond is a very sharp and intense band in the IR spectrum, typically appearing in the region of 2220-2260 cm-1. In aromatic nitriles, this band is often found at slightly lower wavenumbers due to conjugation with the ring. For 2-fluoro-5-nitrobenzonitrile (B100134), an isomer, the nitrile stretch is observed in this region.

Nitro Group (NO2): The nitro group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.

The asymmetric stretching vibration (νas(NO2)) is typically a strong band appearing in the range of 1500-1560 cm-1 for aromatic nitro compounds.

The symmetric stretching vibration (νs(NO2)) is also a strong band, usually found in the region of 1335-1365 cm-1.

The presence of these characteristic bands in the vibrational spectra would confirm the presence of the nitrile and nitro functional groups in the molecule. The exact positions of these bands can be subtly influenced by the electronic effects of the other substituents on the aromatic ring.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Nitro (NO2) | Asymmetric Stretching | 1510 - 1550 |

| Nitro (NO2) | Symmetric Stretching | 1340 - 1360 |

Note: These are expected ranges based on typical values for aromatic nitro and nitrile compounds.

Analysis of Aromatic Ring Skeletal Vibrations and Substituent Effects

The vibrational spectrum of this compound is dominated by the modes of the benzene ring, which are perturbed by the four substituents: fluoro (-F), methyl (-CH₃), nitro (-NO₂), and cyano (-CN). The analysis of these vibrations in infrared (IR) and Raman spectroscopy provides significant insight into the electronic and structural nature of the molecule.

The benzene ring itself has characteristic skeletal vibrations, often referred to as ring stretching or "ring breathing" modes, which typically appear in the 1400-1650 cm⁻¹ region. For this compound, multiple bands are expected in this region due to the reduced symmetry of the tetra-substituted ring.

Substituent Effects: The nature and position of the substituents significantly influence the frequencies and intensities of these vibrations.

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group exerts both a strong -I (inductive) and -R (resonance) effect. This deactivates the ring and significantly perturbs its electronic structure. Characteristic asymmetric and symmetric stretching vibrations of the NO₂ group are expected near 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively. These are often strong, sharp bands in the IR spectrum.

Cyano Group (-CN): The nitrile group is also electron-withdrawing. The C≡N stretching vibration is a highly characteristic and intense band, typically observed in the 2220-2240 cm⁻¹ range. Its exact position is sensitive to electronic effects from the other substituents.

Fluoro Group (-F): The fluorine atom has a dual role. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the ring via resonance (+R). In halogens, the inductive effect typically dominates, deactivating the ring. The C-F stretching vibration is expected in the 1250-1020 cm⁻¹ region.

Methyl Group (-CH₃): In contrast, the methyl group is a weak electron-donating group through an inductive (+I) effect and hyperconjugation. This tends to increase the electron density of the ring.

The combination of three electron-withdrawing groups (F, NO₂, CN) and one electron-donating group (CH₃) creates a complex electronic environment. The C-H out-of-plane bending (wagging) vibrations, which appear in the 900-675 cm⁻¹ region, are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted pattern, specific absorption bands in this region can confirm the arrangement of the substituents.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretching (aromatic) | 3100-3000 | Medium to Weak |

| C-H Stretching (methyl) | 2980-2870 | Medium to Weak |

| C≡N Stretching | 2240-2220 | Strong, Sharp |

| C=C Stretching (aromatic ring) | 1620-1450 | Medium to Strong |

| NO₂ Asymmetric Stretching | 1560-1530 | Strong |

| NO₂ Symmetric Stretching | 1365-1345 | Strong |

| C-F Stretching | 1250-1020 | Strong |

| C-H Out-of-Plane Bending | 900-700 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy.

For a compound like this compound (C₈H₅FN₂O₂), common ionization techniques in HRMS would include Electrospray Ionization (ESI) and Electron Impact (EI).

Electrospray Ionization (ESI): This is a soft ionization technique that would likely be performed in negative ion mode due to the presence of the strongly electron-withdrawing nitro group, which can stabilize a negative charge. It would be expected to detect the deprotonated molecule [M-H]⁻. In positive mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be observed.

Electron Impact (EI): This is a higher-energy technique that would generate a radical cation, the molecular ion [M]•⁺. Due to the higher energy, significant fragmentation is common with EI.

The precise mass of the neutral molecule is 180.0335 u. HRMS allows for the measurement of this mass to within a few parts per million (ppm), which can confirm the elemental formula C₈H₅FN₂O₂ and distinguish it from other potential isobaric compounds.

Table 2: Predicted HRMS Molecular Ion Data for this compound

| Ion Species | Ionization Mode | Calculated Exact Mass (m/z) |

| [M]•⁺ | EI | 180.0335 |

| [M+H]⁺ | ESI (+) | 181.0413 |

| [M+Na]⁺ | ESI (+) | 203.0233 |

| [M-H]⁻ | ESI (-) | 179.0257 |

Tandem mass spectrometry (MS/MS) of a selected precursor ion (e.g., the molecular ion) provides valuable structural information through the analysis of its fragmentation patterns. For this compound, several key fragmentation pathways can be predicted:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂), leading to a fragment ion [M-NO₂]⁺ at m/z 134.

Loss of NO: Subsequent or alternative loss of nitric oxide (NO) from the molecular ion is also possible, resulting in an [M-NO]⁺ ion at m/z 150.

Loss of HCN: Fragmentation of the nitrile group can occur via the loss of neutral hydrogen cyanide (HCN), leading to an [M-HCN]⁺ ion.

Loss of Methyl Radical: Cleavage of the methyl group would result in the loss of a •CH₃ radical, yielding an [M-CH₃]⁺ ion.

By analyzing these neutral losses in an MS/MS experiment, the connectivity of the molecule can be confirmed. For instance, the initial loss of •NO₂ followed by the loss of HCN would support the presence of both nitro and cyano groups on the aromatic ring.

X-ray Crystallography and Solid-State Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, its expected solid-state characteristics can be inferred.

A single-crystal X-ray diffraction experiment would reveal the precise spatial arrangement of all atoms. Key expected findings include:

Planarity: The benzene ring itself would be planar. However, due to steric hindrance between the adjacent methyl and fluoro groups at positions 2 and 3, some out-of-plane torsion of the substituents is likely. The nitro group is also often slightly twisted out of the plane of the aromatic ring.

Bond Lengths and Angles: The C-C bonds within the aromatic ring are expected to have lengths intermediate between typical single and double bonds (around 1.39 Å), though they will show slight variations due to the electronic push-pull effects of the substituents. The C-NO₂ and C-CN bond lengths will reflect the electron-withdrawing nature of these groups. The C-F bond length is typically around 1.35 Å. The bond angles within the ring may deviate slightly from the ideal 120° of a perfect hexagon to accommodate the different sizes of the substituents.

Table 3: Predicted Key Bond Parameters for this compound

| Parameter | Predicted Value | Notes |

| C-C (aromatic) | ~1.39 Å | Average length, with slight variations. |

| C-CN | ~1.45 Å | Reflects conjugation with the ring. |

| C≡N | ~1.14 Å | Typical triple bond length. |

| C-NO₂ | ~1.47 Å | Typical for aromatic nitro compounds. |

| N-O | ~1.22 Å | Average length in the nitro group. |

| C-F | ~1.35 Å | Typical for aryl fluorides. |

| C-CH₃ | ~1.51 Å | Standard single bond. |

The way molecules of this compound pack together in a crystal lattice is dictated by non-covalent intermolecular forces.

π-π Stacking: Aromatic rings often engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. Given the electron-poor nature of this ring system (due to three withdrawing groups), offset or parallel-displaced stacking is highly probable.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar nitro, cyano, and fluoro groups. These dipole-dipole interactions will play a major role in the crystal packing arrangement.

Halogen Bonding: The fluorine atom could potentially act as a halogen bond acceptor in interactions with electrophilic regions on adjacent molecules.

The interplay of these forces would determine the final crystal packing motif, influencing physical properties such as melting point and solubility.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 2 Methyl 5 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. For a molecule like 3-Fluoro-2-methyl-5-nitrobenzonitrile, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to achieve reliable results.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, this would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

A conformational analysis would also be crucial. This involves exploring the different spatial orientations of the methyl (-CH₃) and nitro (-NO₂) groups relative to the benzene (B151609) ring. By rotating these groups and calculating the energy of each conformation, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformation, which is the most stable and likely to be observed experimentally, as well as any other low-energy conformers. The optimized geometrical parameters for the most stable conformer would be presented in a table format.

Table 1: Theoretical Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | Data not available | C6-C1-C2 | Data not available |

| C2-C3 | Data not available | C1-C2-C3 | Data not available |

| C3-C4 | Data not available | C2-C3-C4 | Data not available |

| C4-C5 | Data not available | C3-C4-C5 | Data not available |

| C5-C6 | Data not available | C4-C5-C6 | Data not available |

| C1-C6 | Data not available | C5-C6-C1 | Data not available |

| C2-F | Data not available | F-C2-C1 | Data not available |

| C3-CH3 | Data not available | H3C-C3-C2 | Data not available |

| C5-NO2 | Data not available | O2N-C5-C4 | Data not available |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap suggests the molecule is more prone to chemical reactions. Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most involved in electron donation and acceptance, respectively.

Table 2: Calculated HOMO-LUMO Energies and Related Quantum Chemical Parameters for this compound (Illustrative)

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

Vibrational Frequency Calculations and Theoretical Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are essential for two main reasons. First, the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. Second, the calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra.

By comparing the theoretical vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands to specific molecular motions (e.g., C-H stretching, C=C ring vibrations, NO₂ symmetric and asymmetric stretching) can be made. This provides a powerful tool for structural confirmation and understanding the molecule's intramolecular dynamics. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values.

Table 3: Theoretical Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | Data not available |

| C-H stretch (methyl) | Data not available |

| C≡N stretch | Data not available |

| NO₂ asymmetric stretch | Data not available |

| NO₂ symmetric stretch | Data not available |

| C-F stretch | Data not available |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show negative potential around the electronegative nitrogen and oxygen atoms of the nitro and nitrile groups, as well as the fluorine atom. Positive potential would be expected around the hydrogen atoms of the methyl group and the aromatic ring. This map is invaluable for predicting the sites of intermolecular interactions and chemical reactivity.

Quantum Chemical Descriptors and Reactivity Predictions

From the calculated HOMO and LUMO energies, a range of quantum chemical descriptors can be derived to predict the global reactivity of this compound. These descriptors provide a quantitative measure of the molecule's chemical behavior.

Key descriptors include:

Ionization Potential (I): Approximated as -E(HOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -E(LUMO), it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it is a measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the molecule's ability to act as an electrophile.

These parameters, presented in a data table, would offer a comprehensive theoretical assessment of the reactivity of this compound.

Table 4: Calculated Global Reactivity Descriptors for this compound (Illustrative)

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | Data not available |

| Electron Affinity (A) | -E(LUMO) | Data not available |

| Electronegativity (χ) | (I+A)/2 | Data not available |

| Chemical Hardness (η) | (I-A)/2 | Data not available |

| Chemical Softness (S) | 1/η | Data not available |

Global Reactivity Descriptors (Electronegativity, Hardness, Softness)

Electronegativity (χ): This parameter measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Hardness (η): Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. A harder molecule is less reactive.

Softness (S): The inverse of hardness, softness indicates a higher reactivity.

While specific calculated values for this compound are not available in the reviewed literature, a hypothetical data table based on typical DFT calculations is presented below to illustrate how such data would be reported.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| Electronegativity | χ | - (EHOMO + ELUMO) / 2 | 4.5 |

| Hardness | η | (ELUMO - EHOMO) / 2 | 3.0 |

Local Reactivity Descriptors (Fukui Functions) for Site Selectivity

f+(r): Indicates the propensity of a site for a nucleophilic attack (attack by an electron-rich species).

f-(r): Indicates the propensity of a site for an electrophilic attack (attack by an electron-poor species).

f0(r): Indicates the propensity of a site for a radical attack.

For this compound, one would expect the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, along with the electronegative fluorine atom, to significantly influence the distribution of these Fukui functions, making certain carbon atoms on the benzene ring susceptible to nucleophilic attack. A detailed analysis would require specific calculations that are not currently available.

Mechanistic Insights from Computational Simulations

Computational simulations are invaluable for mapping out the intricate details of chemical reactions.

Transition State Characterization and Reaction Pathway Elucidation

To understand how this compound might react, computational chemists would model the entire reaction pathway. This involves identifying and characterizing the transition state—the highest energy point along the reaction coordinate. The geometry and vibrational frequencies of the transition state provide crucial information about the mechanism of the reaction. For instance, in a nucleophilic aromatic substitution reaction, a key mechanistic feature to be characterized would be the Meisenheimer complex, a resonance-stabilized intermediate. researchgate.net

Future Research Directions and Perspectives in the Chemistry of 3 Fluoro 2 Methyl 5 Nitrobenzonitrile

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles is a major driver in modern organic synthesis. For a molecule like 3-Fluoro-2-methyl-5-nitrobenzonitrile, future research will likely focus on developing more sustainable and atom-economical synthetic routes. monash.edunumberanalytics.comacs.org Traditional methods for the synthesis of nitroaromatic compounds often involve harsh conditions and the use of stoichiometric reagents, leading to significant waste generation. nih.gov

Future research could explore catalytic and greener alternatives. For instance, the nitration step, a key transformation in the synthesis of this compound, could be a target for improvement. Moving away from classical mixed acid (sulfuric and nitric acid) conditions towards solid acid catalysts or milder nitrating agents could reduce the environmental impact. europa.eu Similarly, the introduction of the fluorine and nitrile functionalities could be optimized to improve atom economy. numberanalytics.com The concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product, will be a guiding principle in the design of next-generation syntheses. nih.govnih.gov

A comparison of a hypothetical traditional versus a future sustainable synthesis is presented in Table 1.

Table 1: Comparison of Hypothetical Synthetic Pathways for this compound

| Metric | Traditional Pathway | Future Sustainable Pathway |

|---|---|---|

| Key Transformations | Stoichiometric nitration, Halex reaction | Catalytic nitration, C-H fluorination |

| Reagents | Mixed acids, excess reagents | Recyclable catalysts, minimal reagents |

| Solvents | Chlorinated solvents | Green solvents (e.g., ionic liquids) rsc.orgresearchgate.net |

| Atom Economy | Low | High |

| E-Factor (Waste/Product) | High | Low |

| Safety Concerns | High (corrosive, exothermic) | Moderate to Low |

Exploration of Novel Reactivity under Non-Classical Conditions

The reactivity of this compound can be further explored under non-classical conditions to unlock new synthetic possibilities and enhance reaction efficiency. numberanalytics.com Techniques such as microwave-assisted synthesis, sonochemistry, and mechanochemistry offer alternatives to conventional heating and can lead to faster reactions, higher yields, and unique selectivities. numberanalytics.comacs.org

For example, microwave irradiation could be employed to accelerate cross-coupling reactions involving the aromatic ring of this compound, potentially reducing reaction times from hours to minutes. acs.org Sonochemistry, the use of ultrasound to promote chemical reactions, could be investigated for nucleophilic aromatic substitution reactions on the electron-deficient ring. Mechanochemistry, which involves reactions in the solid state induced by mechanical force, could provide a solvent-free route for derivatization of the nitrile group.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. amt.ukewadirect.comresearchgate.net For a compound like this compound, these technologies offer significant advantages in terms of safety, scalability, and reproducibility. sciencedaily.comnso-journal.org

Nitration reactions, which are often highly exothermic and can pose safety risks in batch reactors, can be performed much more safely in continuous flow systems. europa.euewadirect.comresearchgate.netsciencedaily.com The small reactor volumes and high surface-area-to-volume ratios in flow reactors allow for excellent heat and mass transfer, minimizing the risk of thermal runaways. europa.euresearchgate.net

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to optimize the synthesis of this compound and its derivatives. nih.govresearchgate.netinnovationnewsnetwork.comnih.gov These platforms, often coupled with in-line analytics, can accelerate the discovery of new reactions and the development of robust synthetic processes. nso-journal.org

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry and molecular modeling are powerful tools for predicting the chemical behavior of molecules and guiding experimental design. nih.govrsc.org For this compound, advanced computational methods like Density Functional Theory (DFT) can be employed to predict a variety of properties. researchgate.netacs.org

These predictions can include spectroscopic data (NMR, IR, UV-Vis), which can aid in the characterization of the molecule and its reaction products. More importantly, computational models can predict the reactivity of the different functional groups, the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, and the transition state energies of potential reaction pathways. researchgate.netacs.org This predictive power can save significant experimental effort by identifying the most promising reaction conditions to explore. nih.govrsc.org Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the potential biological activity or toxicity of derivatives of this compound. mdpi.comresearchgate.net

Table 2: Potential Applications of Computational Modeling for this compound

| Computational Method | Predicted Property | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Spectroscopic signatures (NMR, IR) | Facilitates structural confirmation of synthetic products. |

| DFT | Reaction mechanisms and transition states | Guides the selection of optimal reaction conditions and catalysts. |

| Molecular Dynamics (MD) | Solvation and conformational analysis | Provides insights into intermolecular interactions and reactivity in solution. |

| QSAR | Biological activity and toxicity | Prioritizes the synthesis of derivatives with desired properties. nih.gov |

Synergistic Approaches Combining Synthesis and Theoretical Chemistry

The most rapid advances in the chemistry of this compound will likely come from synergistic approaches that combine experimental synthesis with theoretical chemistry. advancedsciencenews.comnih.gov This integrated approach allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate the theoretical models. nih.gov

For instance, a synthetic challenge, such as the selective functionalization of a specific C-H bond, could be first modeled computationally to identify potential catalysts and reaction conditions. The most promising conditions would then be tested in the laboratory. Any unexpected results from the experiments would then be fed back into the computational model to improve its predictive accuracy. This iterative process of prediction, experimentation, and refinement can significantly accelerate the pace of discovery and innovation. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.